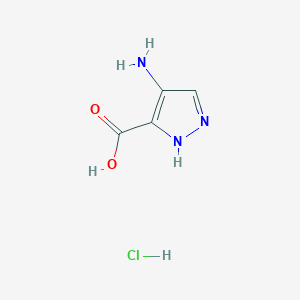

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride

Overview

Description

“4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride” is a chemical compound with a molecular weight of 191.62 . It is a heterocyclic building block used for the synthesis of more complex pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In a nitric acid medium, the solubility of the compound increases due to the possible protonation of the heterocycle nitrogen atom with the formation of the pyrazolyl cation .Molecular Structure Analysis

The molecular structure of “this compound” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The superposition of both pyrazole rings with the formation of shortened contacts is observed .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The compound’s activity in the calcium mobilization assay was found to be similar to niacin .Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a melting point of 135 °C (dec.) (lit.), a boiling point of 235.85°C (rough estimate), and a density of 1.4748 (rough estimate) .Scientific Research Applications

Pyrazole Carboxylic Acid Derivatives: Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are notable for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. Their synthetic versatility makes them significant scaffolds in medicinal chemistry, with applications in developing various pharmacological agents. This mini-review provides a comprehensive overview of their synthesis methods and biological applications, serving as a guide for researchers in this field (Cetin, 2020).

Heterocycles Synthesis: Building Blocks for Diverse Applications

The reactivity of certain pyrazoline derivatives makes them valuable as building blocks in synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, and others, highlighting their importance in heterocyclic and dyes synthesis. The unique reactivity of these derivatives offers mild conditions for generating various classes of heterocyclic compounds and dyes, suggesting their continued emergence in innovative transformations (Gomaa & Ali, 2020).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives are recognized for their significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their utility spans across cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activities, and more, showcasing the diverse therapeutic applications of pyrazolines. This review emphasizes the broad pharmacological potential of pyrazoline derivatives and highlights the need for further exploration and development of new drug candidates within this class (Shaaban et al., 2012).

Pyrazole Analogs: A Therapeutic Outlook

Pyrazole analogs have shown clinical efficacy as various pharmacological agents. Despite the withdrawal of some due to side effects, research into new drug candidates bearing the pyrazole moiety has increased. This review explores the diverse pharmacological activities exhibited by recent pyrazole analogs, aiding researchers in drug discovery to design and develop newer candidates with improved efficacy (Ganguly & Jacob, 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It is known that pyrazole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It’s worth noting that pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The compound’s melting point is 135 °c (dec) (lit), and its boiling point is a rough estimate of 23585°C . These properties may influence its bioavailability.

Result of Action

Some pyrazole derivatives have shown inhibitory activity against influenza a and coxsackie b4 virus .

Action Environment

It’s worth noting that the compound should be stored at 2-8°c .

properties

IUPAC Name |

4-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c5-2-1-6-7-3(2)4(8)9;/h1H,5H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUMKBFRBYAOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B1442302.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1442304.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile](/img/structure/B1442307.png)

![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)

![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)